2-(2-(Azetidin-3-yl)ethyl)pyrimidine
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Overview
Description
2-(2-(Azetidin-3-yl)ethyl)pyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azetidin-3-yl)ethyl)pyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of an azetidine precursor with a pyrimidine derivative under specific conditions. For example, the azetidine ring can be synthesized via ring-opening polymerization of aziridine, followed by functionalization to introduce the ethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Azetidin-3-yl)ethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-(2-(Azetidin-3-yl)ethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-(Azetidin-3-yl)ethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-(2-(Azetidin-3-yl)ethyl)pyrimidine can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring and may exhibit similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring and are widely studied for their medicinal properties.
Spiro-azetidin-2-one derivatives: These compounds feature a spirocyclic structure with an azetidine ring and are known for their biological activity.
The uniqueness of this compound lies in the combination of the azetidine and pyrimidine rings, which can confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-[2-(azetidin-3-yl)ethyl]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-4-11-9(12-5-1)3-2-8-6-10-7-8/h1,4-5,8,10H,2-3,6-7H2 |
InChI Key |
WWKZAJFZZWTABO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCC2=NC=CC=N2 |
Origin of Product |
United States |
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